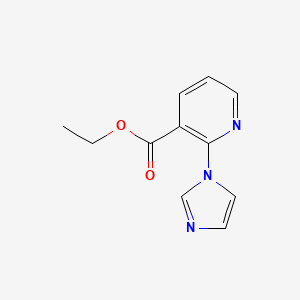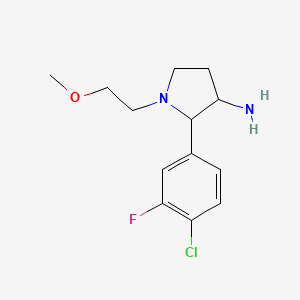
2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine
Descripción general
Descripción
2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine (2C-F-MEP) is a synthetic compound belonging to the class of pyrrolidines. It has been studied extensively in scientific research due to its potential applications in various fields, including pharmacology, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
Pyrrole and Pyrrolidine Derivatives
Pyrrole and pyrrolidine derivatives, including compounds similar to 2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine, are fundamental in various biological molecules such as heme and chlorophyll. These derivatives are known for their aromatic characteristics and are prepared typically through the condensation of amines with carbonyl-containing compounds. The resulting compounds find utility in diverse areas including solvent production, as wetting agents, and in the synthesis of electrically conducting films and nonaromatic cyclic amide systems. Polypyrroles, for example, are notable for forming highly stable, flexible, and electrically conducting films (Anderson & Liu, 2000).
Hydrogen-Bond Basicity in Amines
The chemical structure of 2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine, which includes a pyrrolidine ring, is relevant in studies of hydrogen-bond basicity. Research on secondary amines, like pyrrolidine, highlights the sensitivity of their hydrogen-bond basicity to steric effects and the electronic nature of the nitrogen lone pair. These factors are crucial in understanding the binding and interaction behavior of such compounds (Graton et al., 2001).
Medicinal Chemistry and Synthesis
The pyrrolidine ring, present in 2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine, is a common feature in the synthesis of medicinal compounds. For instance, N-substituted pyrrolidinones have been used to create 5-methoxylated 3-pyrrolin-2-ones, which serve as useful adducts in the production of agrochemicals or medicinal compounds. Such transformations underscore the role of pyrrolidine derivatives in the development of new chemical entities (Ghelfi et al., 2003).
Chemical Reactivity and Biological Evaluation
The chemical structure of 2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine is relevant to the study of reactivity and biological evaluation. Compounds with similar structures have been used to construct various nitrogen heterocyclic compounds, which are then investigated for their biological activity. This illustrates the potential of such compounds in drug discovery and development (Farouk et al., 2021).
Propiedades
IUPAC Name |
2-(4-chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2O/c1-18-7-6-17-5-4-12(16)13(17)9-2-3-10(14)11(15)8-9/h2-3,8,12-13H,4-7,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFNNMNKCZZXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(C1C2=CC(=C(C=C2)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



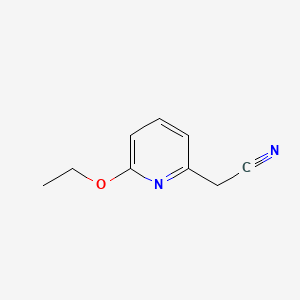



![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]amine](/img/structure/B1426806.png)
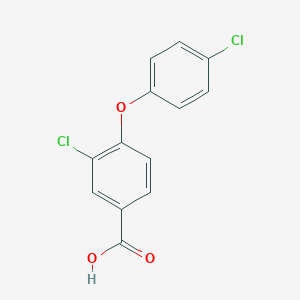


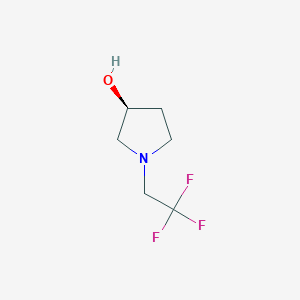
![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride](/img/structure/B1426818.png)
![N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B1426819.png)

